molecular formula C12H13NO3 B12002840 4a,8b-Dihydro-2H-1,4-dioxa-8c-azapentaleno[1,6-ab]inden-2a(3H)-ylmethanol

4a,8b-Dihydro-2H-1,4-dioxa-8c-azapentaleno[1,6-ab]inden-2a(3H)-ylmethanol

Cat. No.: B12002840
M. Wt: 219.24 g/mol
InChI Key: KBEWMKWVRLHQLS-UHFFFAOYSA-N
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Description

4a,8b-Dihydro-2H-1,4-dioxa-8c-azapentaleno[1,6-ab]inden-2a(3H)-ylmethanol is a complex organic compound characterized by its unique structure, which includes a fused ring system with oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,8b-Dihydro-2H-1,4-dioxa-8c-azapentaleno[1,6-ab]inden-2a(3H)-ylmethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the core fused ring system, followed by the introduction of functional groups. Key steps may include:

    Cyclization Reactions: Formation of the fused ring system through cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct ring closure.

    Functional Group Introduction: Addition of hydroxyl and methanol groups through nucleophilic substitution or addition reactions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective purification techniques. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4a,8b-Dihydro-2H-1,4-dioxa-8c-azapentaleno[1,6-ab]inden-2a(3H)-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4a,8b-Dihydro-2H-1,4-dioxa-8c-azapentaleno[1,6-ab]inden-2a(3H)-ylmethanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and functional groups make it suitable for various applications.

Mechanism of Action

The mechanism by which 4a,8b-Dihydro-2H-1,4-dioxa-8c-azapentaleno[1,6-ab]inden-2a(3H)-ylmethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4a,8b-Dihydro-2H-1,4-dioxa-8c-azapentaleno[1,6-ab]inden-2a(3H)-ylmethanol: A closely related compound with slight variations in functional groups.

    2a,4a,8b,8c-Tetrahydropentaleno[1,6-ab]indene-5,6-dicarboxylic acid: Another compound with a similar fused ring system but different functional groups.

Uniqueness

This compound is unique due to its specific combination of oxygen and nitrogen atoms within the fused ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

9,13-dioxa-14-azatetracyclo[6.5.1.02,7.011,14]tetradeca-2,4,6-trien-11-ylmethanol

InChI

InChI=1S/C12H13NO3/c14-5-12-6-15-10-8-3-1-2-4-9(8)11(13(10)12)16-7-12/h1-4,10-11,14H,5-7H2

InChI Key

KBEWMKWVRLHQLS-UHFFFAOYSA-N

Canonical SMILES

C1C2(COC3N2C(O1)C4=CC=CC=C34)CO

Origin of Product

United States

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